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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroanisole

Cat. No.: B1268318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physical

properties of 4-Bromo-2-fluoro-6-nitroanisole (CAS No: 74266-66-3). Due to a lack of

publicly available, experimentally determined spectroscopic data, this document presents

predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and

Mass Spectrometry (MS) characteristics based on the compound's structure. A plausible

synthetic route and detailed, generalized experimental protocols for its synthesis and

characterization are also provided. This guide serves as a valuable resource for researchers

utilizing this compound in organic synthesis, particularly in the fields of medicinal chemistry and

materials science.

Introduction
4-Bromo-2-fluoro-6-nitroanisole is a substituted aromatic compound with potential

applications as an intermediate in the synthesis of more complex molecules in the

pharmaceutical and agrochemical industries. Its specific arrangement of bromo, fluoro, nitro,

and methoxy functional groups on the benzene ring offers a versatile scaffold for further

chemical modifications. This document aims to consolidate the available physical data and

provide a robust, predicted spectroscopic profile to aid in its identification and use in a

laboratory setting.
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Physicochemical Properties
A summary of the known and predicted physical properties of 4-Bromo-2-fluoro-6-
nitroanisole is presented below.

Property Value Source

Molecular Formula C₇H₅BrFNO₃ [1]

Molar Mass 250.02 g/mol [1]

Appearance White to yellowish solid [1]

Melting Point 58-60 °C [1]

Boiling Point (Predicted) 309.1 ± 37.0 °C [1]

Density (Predicted) 1.716 ± 0.06 g/cm³ [1]

Spectroscopic Data (Predicted and Expected)
As experimental spectra for 4-Bromo-2-fluoro-6-nitroanisole are not readily available, the

following sections provide predicted NMR data and expected IR and MS characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR chemical shifts have been predicted using computational

methods. The predictions are based on the compound's structure and provide an expected

spectral profile.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluoro-6-nitroanisole

Chemical Shift (δ) ppm Multiplicity Assignment

~7.85 d H-3

~7.70 d H-5

~3.95 s -OCH₃
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Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-fluoro-6-nitroanisole

Chemical Shift (δ) ppm Assignment

~157 (d) C-2

~152 (d) C-1

~142 C-6

~127 C-5

~118 (d) C-3

~112 C-4

~57 -OCH₃

Predicted in CDCl₃. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy
The expected characteristic infrared absorption bands for the functional groups present in 4-
Bromo-2-fluoro-6-nitroanisole are listed below.

Table 3: Expected IR Absorption Bands for 4-Bromo-2-fluoro-6-nitroanisole
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3100-3000 Aromatic C-H Stretching

2950-2850 -OCH₃ C-H Stretching

1600-1585, 1500-1400 Aromatic C=C Stretching

1550-1500, 1350-1300 Nitro (NO₂)
Asymmetric & Symmetric

Stretching

1250-1200 Aryl-O-C Asymmetric Stretching

1100-1000 C-F Stretching

1050-1000 Aryl-O-C Symmetric Stretching

600-500 C-Br Stretching

Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-2-fluoro-6-nitroanisole is expected to show a characteristic

isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in

an approximate 1:1 ratio).

Table 4: Expected Mass-to-Charge Ratios (m/z) for 4-Bromo-2-fluoro-6-nitroanisole

m/z Ion

~250 [M]⁺ (containing ⁷⁹Br)

~252 [M]⁺ (containing ⁸¹Br)

Experimental Protocols
This section outlines a plausible synthetic route for 4-Bromo-2-fluoro-6-nitroanisole and

standard procedures for acquiring the spectroscopic data.

Proposed Synthesis of 4-Bromo-2-fluoro-6-nitroanisole
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A logical approach to the synthesis of 4-Bromo-2-fluoro-6-nitroanisole is the nitration of the

commercially available precursor, 4-bromo-2-fluoroanisole. The electron-donating methoxy

group and the weakly directing fluoro group will activate the aromatic ring towards electrophilic

substitution. The nitro group is expected to add ortho to the methoxy group.

Reaction Scheme:

4-Bromo-2-fluoroanisole → 4-Bromo-2-fluoro-6-nitroanisole

Experimental Workflow Diagram:
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Synthesis of 4-Bromo-2-fluoro-6-nitroanisole

Dissolve 4-bromo-2-fluoroanisole
in concentrated H₂SO₄

Add dropwise a mixture of
concentrated HNO₃ and H₂SO₄

at 0-5 °C

Stir at room temperature

Pour onto ice-water mixture

Extract with ethyl acetate

Wash organic layer with
water and brine

Dry over anhydrous Na₂SO₄

Evaporate solvent
under reduced pressure

Purify by column chromatography
or recrystallization

4-Bromo-2-fluoro-6-nitroanisole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-6-nitroanisole.
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Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

Addition of Starting Material: Slowly add 4-bromo-2-fluoroanisole to the cooled sulfuric acid

while stirring.

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric

acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0

and 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for a specified time, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

a suitable organic solvent, such as ethyl acetate.

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous sodium sulfate.

Isolation and Purification: Filter to remove the drying agent and concentrate the filtrate under

reduced pressure to obtain the crude product. Purify the crude product by column

chromatography on silica gel or by recrystallization from a suitable solvent system to yield

pure 4-Bromo-2-fluoro-6-nitroanisole.

Spectroscopic Characterization Protocols
4.2.1. NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL

of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

4.2.2. IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

Instrumentation: A mass spectrometer, for instance, with an Electron Impact (EI) or

Electrospray Ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like

methanol or acetonitrile.

Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over

a suitable m/z range to observe the molecular ion peaks.

Safety Information
4-Bromo-2-fluoro-6-nitroanisole is expected to be an irritant to the eyes, respiratory system,

and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn when handling this chemical. All manipulations should be

performed in a well-ventilated fume hood.

Disclaimer: The spectroscopic data presented in this document, particularly the NMR data, are

predicted and should be used as a reference. Experimental verification is required for

confirmation. The proposed synthesis is based on established chemical principles and may

require optimization. Always consult relevant safety data sheets (SDS) before handling any

chemicals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1268318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Visualizer loader [nmrdb.org]

To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-2-fluoro-6-
nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268318#4-bromo-2-fluoro-6-nitroanisole-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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